2-amino-4-ethyl-5-methylPhenol

Catalog No.
S13032591
CAS No.
M.F
C9H13NO
M. Wt
151.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-4-ethyl-5-methylPhenol

Product Name

2-amino-4-ethyl-5-methylPhenol

IUPAC Name

2-amino-4-ethyl-5-methylphenol

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C9H13NO/c1-3-7-5-8(10)9(11)4-6(7)2/h4-5,11H,3,10H2,1-2H3

InChI Key

PIYIAALJUNXKAY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1C)O)N

2-Amino-4-ethyl-5-methylphenol is an organic compound characterized by its amino group and alkyl substitutions on the aromatic ring. Its molecular formula is C₉H₁₃N₁O, and it has a molecular weight of approximately 151.21 g/mol. This compound features a phenolic structure, which contributes to its reactivity and potential biological activity. The compound is often utilized in various

Due to the presence of both the amino and hydroxyl groups. Notable reactions include:

  • Electrophilic Aromatic Substitution: The amino group can activate the aromatic ring towards electrophilic substitution, allowing for further functionalization at positions ortho or para to the amino group.
  • Oxidation Reactions: The phenolic hydroxyl group can undergo oxidation to form quinones or other derivatives, which can be useful in synthetic pathways.
  • Reactions with Isocyanates: This compound can react with isocyanates to form urea derivatives, expanding its utility in medicinal chemistry.

Research indicates that compounds similar to 2-amino-4-ethyl-5-methylphenol exhibit various biological activities, including:

  • Antioxidant Properties: Compounds with phenolic structures often demonstrate the ability to scavenge free radicals, providing potential protective effects against oxidative stress.
  • Antimicrobial Activity: Some derivatives have shown effectiveness against a range of pathogens, indicating potential use in developing antimicrobial agents.
  • Anti-inflammatory Effects: Certain studies suggest that similar compounds may inhibit inflammatory pathways, making them candidates for anti-inflammatory drugs.

Several methods exist for synthesizing 2-amino-4-ethyl-5-methylphenol:

  • Direct Amination: Starting from 4-ethyl-5-methylphenol, amination can be achieved using ammonia or primary amines under specific conditions (e.g., heat or catalysts).
  • Reduction of Nitro Compounds: The corresponding nitro compound can be reduced using reducing agents such as iron filings or catalytic hydrogenation to yield the amino derivative.
  • Alkylation Reactions: Phenolic compounds can undergo alkylation with ethyl halides in the presence of bases to introduce ethyl groups at desired positions.

2-Amino-4-ethyl-5-methylphenol finds applications in various fields:

  • Dyes and Pigments: It is used as an intermediate in the synthesis of dyes due to its ability to form colored complexes.
  • Pharmaceuticals: The compound may serve as a precursor for developing drugs with specific biological activities.
  • Antioxidants: Its antioxidant properties make it suitable for incorporation into formulations aimed at reducing oxidative damage.

Studies on the interactions of 2-amino-4-ethyl-5-methylphenol with biological systems are essential for understanding its pharmacological potential. Research has shown that:

  • It may interact with various enzymes involved in metabolic pathways.
  • Its antioxidant capacity can influence cellular signaling pathways related to inflammation and cell survival.

Further interaction studies are necessary to elucidate its mechanism of action and potential side effects.

Several compounds share structural similarities with 2-amino-4-ethyl-5-methylphenol. Here are a few notable examples:

Compound NameMolecular FormulaKey Characteristics
2-Amino-4-methylphenolC₇H₉N₁OExhibits strong antioxidant properties
4-Amino-2-methylphenolC₇H₉N₁OKnown for antimicrobial activity
3-Amino-4-hydroxyphenylC₇H₉N₁O₂Displays anti-inflammatory effects

Uniqueness of 2-Amino-4-Ethyl-5-Methylphenol

What sets 2-amino-4-ethyl-5-methylphenol apart from these similar compounds is its unique combination of ethyl and methyl substitutions on the aromatic ring, which may influence its solubility, reactivity, and biological activity differently compared to its analogs. Its specific structural features allow for targeted applications in pharmaceuticals and materials science.

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

151.099714038 g/mol

Monoisotopic Mass

151.099714038 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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